molecular formula C25H17F6N3O2S B15085466 6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-B]pyridine-2-carboxamide CAS No. 609794-48-1

6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-B]pyridine-2-carboxamide

Cat. No.: B15085466
CAS No.: 609794-48-1
M. Wt: 537.5 g/mol
InChI Key: RJXPKRNHHSGGLM-UHFFFAOYSA-N
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Description

6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-B]pyridine-2-carboxamide is a complex organic compound characterized by the presence of trifluoromethyl groups and a thienopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-B]pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the thienopyridine core. This core can be synthesized through a series of condensation reactions involving appropriate starting materials.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yields and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-B]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-B]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-B]pyridine-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-[4-(Allyloxy)phenyl]-3-amino-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-B]pyridine-2-carboxamide
  • 6-[4-(Allyloxy)phenyl]-3-amino-N-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-B]pyridine-2-carboxamide
  • 6-[4-(Allyloxy)phenyl]-3-amino-N-(4-chlorophenyl)-4-(trifluoromethyl)thieno[2,3-B]pyridine-2-carboxamide

Uniqueness

The uniqueness of 6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-B]pyridine-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

CAS No.

609794-48-1

Molecular Formula

C25H17F6N3O2S

Molecular Weight

537.5 g/mol

IUPAC Name

3-amino-6-(4-prop-2-enoxyphenyl)-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C25H17F6N3O2S/c1-2-10-36-16-8-6-13(7-9-16)18-12-17(25(29,30)31)19-20(32)21(37-23(19)34-18)22(35)33-15-5-3-4-14(11-15)24(26,27)28/h2-9,11-12H,1,10,32H2,(H,33,35)

InChI Key

RJXPKRNHHSGGLM-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)N

Origin of Product

United States

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